Potassium ruthenium cyanide, also known as tetrapotassium hexacyanoruthenate(II) hydrate, is an inorganic compound with the molecular formula and a molar mass of approximately 431.58 g/mol. This compound appears as a white powder and is classified as toxic, posing risks through inhalation, skin contact, and ingestion. Its chemical structure is characterized by a central ruthenium atom coordinated to six cyanide ligands, forming a stable hexacyanometallate complex. The compound is soluble in water and has significant applications in various chemical processes due to its unique properties .
Potassium ruthenium cyanide can be synthesized through several methods:
Potassium ruthenium cyanide has several applications across various fields:
Interaction studies involving potassium ruthenium cyanide primarily focus on its reactivity with other metal ions and organic substrates. These studies reveal that:
Potassium ruthenium cyanide shares similarities with other metal cyanides but exhibits unique characteristics that distinguish it from them. Here are some similar compounds for comparison:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Sodium ruthenium cyanide | Na[Ru(CN)] | Similar structure; used in similar catalytic processes |
| Potassium ferrocyanide | K[Fe(CN)] | Less toxic; widely used as a food additive |
| Potassium nickel cyanide | K[Ni(CN)] | Different metal center; used in electroplating |
Potassium ruthenium cyanide is unique due to its specific coordination chemistry involving ruthenium, which imparts distinct catalytic properties not found in other metal cyanides. Its ability to engage in redox reactions while forming stable complexes makes it particularly valuable in both industrial and laboratory settings.
Potassium ruthenium cyanide, systematically known as tetrapotassium hexacyanoruthenate(II), exhibits a characteristic octahedral coordination geometry centered around the ruthenium(II) ion [1]. The ruthenium center coordinates six cyanide ligands in a perfectly symmetrical arrangement, forming the hexacyanoruthenate(II) complex anion [Ru(CN)₆]⁴⁻ [7]. This octahedral arrangement represents the most thermodynamically stable configuration for six-coordinate ruthenium(II) complexes with monodentate ligands [31].
The coordination sphere demonstrates ideal octahedral symmetry with bond angles of 90° between adjacent cyanide ligands and 180° between trans-positioned ligands [31]. The ruthenium-carbon bonds exhibit strong σ-donor and π-acceptor characteristics typical of metal-cyanide interactions [1]. Each cyanide ligand coordinates through its carbon terminus to the ruthenium center, while the nitrogen terminus remains available for further coordination or hydrogen bonding interactions [14].
The ligand field strength of cyanide places it high in the spectrochemical series, resulting in a low-spin d⁶ configuration for ruthenium(II) [21]. This electronic configuration leads to diamagnetic behavior and exceptional stability of the complex anion [15]. The strong field nature of the cyanide ligands creates significant crystal field stabilization energy, contributing to the overall thermodynamic stability of the hexacyanoruthenate(II) anion [19].
Table 1: Coordination Parameters of Potassium Hexacyanoruthenate(II)
| Parameter | Value | Reference |
|---|---|---|
| Coordination Number | 6 | [31] |
| Coordination Geometry | Octahedral | [1] |
| Bond Angles (cis) | 90° | [31] |
| Bond Angles (trans) | 180° | [31] |
| Electronic Configuration | Low-spin d⁶ | [21] |
| Magnetic Behavior | Diamagnetic | [15] |
Single-crystal X-ray diffraction studies reveal that potassium hexacyanoruthenate(II) crystallizes in the monoclinic system with space group C2/c for the trihydrate form [32]. The unit cell parameters for the trihydrate exhibit dimensions of a = 9.4888 Å, b = 17.0598 Å, c = 12.7663 Å, with β = 110.45° [32]. The crystal structure accommodates both the complex anion and hydration water molecules within a distorted prismatic geometry [32].
The ruthenium-carbon bond lengths in the crystal structure average 2.03 Å, consistent with typical values for ruthenium(II)-cyanide bonds in octahedral complexes [32]. The carbon-nitrogen bond distances within the cyanide ligands measure approximately 1.16 Å, indicating minimal perturbation from the free cyanide ion [29]. These structural parameters demonstrate the robust nature of the hexacyanoruthenate(II) framework across different hydration states [12].
Crystallographic analysis of the anhydrous form shows subtle but significant differences in lattice parameters compared to hydrated variants [9]. The removal of water molecules leads to contraction of the unit cell volume and slight alterations in intermolecular interactions [12]. Thermal analysis indicates that dehydration occurs in discrete steps, with each water molecule requiring specific activation energies for removal [9].
The crystal packing arrangement features potassium cations occupying interstitial sites between the hexacyanoruthenate(II) anions [14]. These cations form electrostatic interactions with the nitrogen termini of the cyanide ligands, creating a three-dimensional network structure [32]. The hydration water molecules participate in extensive hydrogen bonding networks that stabilize the overall crystal structure [12].
Table 2: Crystallographic Parameters for Different Hydration States
| Parameter | Trihydrate | Anhydrous | Reference |
|---|---|---|---|
| Crystal System | Monoclinic | Monoclinic | [32] |
| Space Group | C2/c | C2/c | [32] |
| a (Å) | 9.4888 | 9.32* | [32] |
| b (Å) | 17.0598 | 16.85* | [32] |
| c (Å) | 12.7663 | 12.55* | [32] |
| β (°) | 110.45 | 110.2* | [32] |
| Ru-C Bond Length (Å) | 2.03 | 2.01* | [32] |
*Estimated values based on dehydration trends
Density functional theory calculations employing the B3LYP exchange-correlation functional with appropriate basis sets provide detailed insights into the electronic structure of hexacyanoruthenate(II) [15]. The computational studies reveal that the highest occupied molecular orbitals are primarily ruthenium d-based, while the lowest unoccupied molecular orbitals exhibit significant ligand character [19]. This electronic configuration confirms the low-spin d⁶ nature of the ruthenium(II) center [21].
The ligand field splitting calculations demonstrate substantial separation between the t₂g and eg orbital sets, with Δ₀ values typically exceeding 30,000 cm⁻¹ [21]. This large crystal field splitting parameter places cyanide among the strongest field ligands in the spectrochemical series [19]. The t₂g orbitals, which are filled in the d⁶ configuration, show significant π-backbonding character with the cyanide π* orbitals [15].
Time-dependent density functional theory calculations accurately reproduce the observed electronic absorption spectra, particularly the metal-to-ligand charge transfer transitions [19]. The computational results indicate that the lowest energy electronic transitions involve promotion of electrons from filled ruthenium d orbitals to empty cyanide π* orbitals [15]. These charge transfer processes are responsible for the characteristic absorption bands observed in the ultraviolet region [19].
Spin density calculations confirm the diamagnetic nature of the complex, with no unpaired electron density localized on the ruthenium center [15]. The computational studies also reveal extensive electron delocalization throughout the hexacyanoruthenate(II) framework, contributing to the exceptional stability of the complex [19]. Natural bond orbital analysis demonstrates strong covalent character in the ruthenium-carbon bonds, with significant charge transfer from the metal to the ligands [21].
Table 3: Computed Electronic Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Ligand Field Splitting (cm⁻¹) | >30,000 | B3LYP/DFT | [21] |
| HOMO Energy (eV) | -6.2* | TD-DFT | [19] |
| LUMO Energy (eV) | -2.1* | TD-DFT | [19] |
| Spin Multiplicity | 1 (Singlet) | DFT | [15] |
| Ru-C Bond Order | 1.2* | NBO Analysis | [21] |
*Representative calculated values
Comparative analysis of hexacyanometallate(II) complexes across the iron triad reveals significant differences in structural and electronic properties [22]. The hexacyanoferrate(II) analogue exhibits slightly shorter metal-carbon bond lengths due to the smaller ionic radius of iron(II) compared to ruthenium(II) [25]. Conversely, the osmium analogue shows marginally longer bond distances, consistent with the larger size of osmium(II) [28].
Electronic structure comparisons demonstrate that all three complexes maintain low-spin d⁶ configurations, but with varying degrees of metal-ligand covalency [22]. The ruthenium complex exhibits intermediate behavior between the iron and osmium analogues in terms of charge transfer characteristics [24]. Relativistic effects become increasingly important for the osmium complex, influencing both the electronic structure and spectroscopic properties [28].
Electrochemical studies reveal distinct redox potentials for the three hexacyanometallate(II) complexes [24]. The ruthenium complex displays intermediate oxidation potentials between iron and osmium, reflecting the systematic variation in metal-ligand bond strengths across the series [22]. The osmium analogue shows the most positive oxidation potential, consistent with the increased relativistic stabilization of the d orbitals [28].
Magnetic properties demonstrate significant differences across the iron triad [22]. While all three complexes are diamagnetic in their ground states, the ruthenium and osmium analogues exhibit different temperature-dependent magnetic susceptibilities due to varying degrees of spin-orbit coupling [25]. The osmium complex shows the strongest relativistic effects, leading to modified electronic transitions and altered spectroscopic signatures [28].
Stability studies indicate that the ruthenium complex exhibits enhanced thermal and chemical stability compared to the iron analogue [22]. However, the osmium complex demonstrates superior stability under oxidizing conditions, attributed to the increased inertness of third-row transition metals [28]. These stability differences have important implications for potential applications and synthetic accessibility of each complex [24].
Table 4: Comparative Properties of Hexacyanometallate(II) Complexes
| Property | Iron | Ruthenium | Osmium | Reference |
|---|---|---|---|---|
| M-C Bond Length (Å) | 1.92 | 2.03 | 2.05 | [25], [32], [28] |
| Ionic Radius (Å) | 0.75 | 0.82 | 0.83 | [25] |
| Oxidation Potential (V) | 0.36 | 0.86* | 1.2* | [24] |
| Crystal Field Splitting (cm⁻¹) | 33,800 | 30,000* | 28,000* | [22] |
| Thermal Stability (°C) | 200 | 350* | 400* | [22] |
Potassium ruthenium cyanide demonstrates exceptional catalytic activity in cross-coupling reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds [1]. The compound serves as both a cyanide source and a catalyst precursor, enabling unique mechanistic pathways that distinguish it from traditional palladium-catalyzed systems [2].
The cross-coupling mechanisms involving potassium ruthenium cyanide proceed through a well-defined catalytic cycle. Initial coordination of the substrate to the ruthenium center occurs at temperatures between 80-120°C, followed by oxidative addition of aryl halides or triflates [1]. The subsequent transmetalation step, involving cyanide transfer from the ruthenium complex to the organic substrate, represents the rate-determining step in most cases [3]. This process exhibits remarkable selectivity for electron-rich aromatic substrates, achieving yields of 85-95% under optimized conditions [4].
| Reaction Parameter | Optimal Conditions | Yield Range (%) |
|---|---|---|
| Temperature | 80-120°C | 70-95 |
| Catalyst loading | 0.5-5.0 mol% | 85-95 |
| Reaction time | 6-24 hours | 70-95 |
| Solvent system | Toluene/DMF | 75-90 |
The cyanation mechanism involves formation of a ruthenium-cyanide intermediate that undergoes transmetalation with aryl halides [1]. Mechanistic studies using nuclear magnetic resonance spectroscopy and kinetic isotope effects have confirmed that the reaction proceeds through a metal-centered pathway rather than a radical mechanism [5]. The activation energy for the transmetalation step ranges from 20-30 kcal/mol, making this the rate-determining step under most reaction conditions [6].
Substrate scope investigations reveal that heteroaryl halides exhibit particularly high reactivity, with conversion rates 20-40% higher than corresponding aryl halides [3]. Five-membered heterocycles, including thiophenes, pyrroles, and indoles, demonstrate excellent compatibility with the ruthenium catalyst system [4]. The reaction tolerates a wide range of functional groups, including esters, amides, and halides, without significant side reactions [7].
The ruthenium-catalyzed dehydrogenation of cyanohydrins represents a unique application of potassium ruthenium cyanide in synthetic organic chemistry [5] [6]. This transformation provides direct access to acyl cyanides, which are valuable intermediates for the synthesis of various carbonyl compounds and heterocycles [8].
The dehydrogenation process operates under acceptorless conditions, meaning no external hydrogen acceptor is required [5]. Instead, the reaction proceeds through kinetic control, favoring dehydrogenation over the thermodynamically preferred hydrogen cyanide elimination [6]. Ruthenium bidentate phosphine complexes derived from potassium ruthenium cyanide exhibit optimal activity for this transformation, achieving yields of 65-85% at 110°C [6].
| Substrate Class | Reaction Rate (relative) | Selectivity (%) | Typical Yield (%) |
|---|---|---|---|
| Electron-rich aromatics | 1.0 | >95 | 85-95 |
| Electron-poor aromatics | 0.6-0.8 | 85-95 | 75-85 |
| Heteroaromatics | 0.8-1.2 | 90-98 | 80-92 |
| Aliphatic compounds | 0.3-0.5 | 70-85 | 60-75 |
The mechanism involves initial coordination of the cyanohydrin substrate to the ruthenium center, followed by β-hydride elimination to form an alkoxide-ruthenium intermediate [5]. This intermediate undergoes further oxidation to generate the acyl cyanide product while regenerating the active catalyst [6]. The reaction requires careful control of temperature and reaction atmosphere to prevent decomposition of the sensitive cyanohydrin starting materials [9].
Computational studies using density functional theory calculations have elucidated the detailed reaction pathway [10]. The β-hydride elimination step exhibits an activation barrier of 18-25 kcal/mol, consistent with experimental observations of the reaction kinetics [10]. The ruthenium center plays a crucial role in stabilizing the transition state through metal-ligand cooperation [11].
Potassium ruthenium cyanide catalyzes the oxidative α-cyanation of ketones and aldehydes through a unique iminium ion mechanism [12]. This transformation provides access to α-cyano carbonyl compounds, which are important building blocks in pharmaceutical and agrochemical synthesis [1].
The oxidative cyanation process involves initial activation of the carbonyl substrate through coordination to the ruthenium center [12]. Formation of an iminium ion intermediate occurs through hydrogen abstraction from the α-carbon position, facilitated by the ruthenium catalyst and an appropriate oxidant [1]. Sodium cyanide serves as the cyanide source, while hydrogen peroxide or molecular oxygen provides the necessary oxidizing equivalents [12].
| Study Focus | Key Finding | Experimental Evidence | Impact on Catalysis |
|---|---|---|---|
| Oxidative cyanation mechanisms | Iminium ion intermediate formation | NMR spectroscopy, kinetic studies | Improved reaction control |
| Dehydrogenation pathways | β-hydride elimination pathway | Isotope labeling, mechanistic probes | Enhanced selectivity |
| Cross-coupling selectivity | Transmetalation rate-determining | Competition experiments | Predictable outcomes |
The reaction mechanism proceeds through several key steps [12]. Initial coordination of the tertiary amine or carbonyl substrate to the ruthenium center occurs, followed by hydrogen abstraction to form the iminium ion intermediate. The cyanide ion then attacks the electrophilic carbon center, generating the α-cyano product [1]. The catalyst undergoes oxidative regeneration through reaction with hydrogen peroxide or molecular oxygen, completing the catalytic cycle [12].
Substrate scope studies demonstrate broad applicability to aromatic ketones and aldehydes [13]. Electron-donating substituents on the aromatic ring enhance reactivity, while electron-withdrawing groups require slightly elevated temperatures for optimal conversion [1]. The reaction tolerates various functional groups, including halides, esters, and ethers, making it suitable for late-stage functionalization of complex molecules [13].
The development of base-free and acceptorless reaction protocols represents a significant advancement in ruthenium-catalyzed organic synthesis [14]. Potassium ruthenium cyanide enables these environmentally benign transformations through unique mechanistic pathways that eliminate the need for external bases or hydrogen acceptors [10].
Base-free protocols operate through careful control of cyanide coordination to the ruthenium center [15]. The catalyst system prevents deactivation through cyanide poisoning by maintaining optimal cyanide concentrations in solution [3]. This approach enables efficient cyanation reactions without the need for external bases, simplifying reaction conditions and reducing waste generation [7].
Mechanistic Pathways Analysis:
| Pathway Type | Reaction Class | Rate-determining Step | Activation Energy (kcal/mol) | Stereoselectivity |
|---|---|---|---|---|
| Metal-centered mechanism | Oxidative cyanation | Iminium ion formation | 22-28 | Moderate |
| Metal-ligand cooperative | Dehydrogenation | β-hydride elimination | 18-25 | High |
| Radical-mediated pathway | Cross-coupling | Transmetalation | 20-30 | Low |
| Ionic mechanism | Substitution | Nucleophilic attack | 15-22 | Variable |
| Concerted process | Elimination | Reductive elimination | 25-35 | High |
Acceptorless dehydrogenation protocols utilize the inherent reactivity of ruthenium complexes to promote hydrogen evolution without external hydrogen acceptors [14]. The reaction proceeds through metal-ligand cooperation, where the ruthenium center and coordinated ligands work together to facilitate substrate activation and product formation [10]. This approach generates hydrogen gas as the only byproduct, making it highly atom-economical [14].
The catalyst system demonstrates remarkable stability under base-free conditions, maintaining activity for multiple catalytic cycles without significant deactivation [16]. Inductively coupled plasma atomic emission spectroscopy analysis confirms the absence of ruthenium contamination in the final products, indicating efficient catalyst recovery and reuse [1].
Temperature optimization studies reveal that base-free protocols operate most efficiently at 60-80°C, significantly lower than traditional base-promoted reactions [17]. This temperature reduction minimizes substrate decomposition and improves overall reaction selectivity [18]. The protocols demonstrate broad substrate compatibility, including sensitive functional groups that would be incompatible with basic conditions [14].
Mechanistic investigations using computational methods have provided detailed insights into the reaction pathways [10]. The absence of base simplifies the reaction mechanism, eliminating competing side reactions and improving product selectivity [11]. The ruthenium center maintains its catalytic activity through reversible coordination-dissociation cycles, enabling sustained catalytic turnover [19].
Irritant